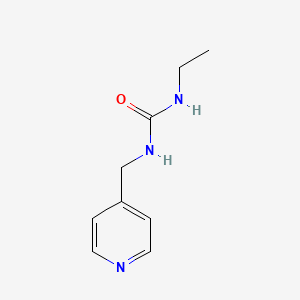

![molecular formula C21H21ClN6 B2537217 N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955339-13-6](/img/structure/B2537217.png)

N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N~4~-(3-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic compound. It belongs to the class of pyrazolopyrimidines, which are nitrogen-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines has been achieved under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis of the intermediates has also been described .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system. This core is substituted at various positions with phenyl, chlorophenyl, and methylpropyl groups .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored through eco-friendly methods, including reactions under microwave irradiation and ultrasound as energy sources. This approach demonstrates the compound's potential in developing environmentally benign synthetic routes for related heterocyclic compounds, highlighting the importance of sustainable chemistry practices in drug development and other applications (Al‐Zaydi, 2009).

Biological Activity and Applications

Pyrazolo[3,4-d]pyrimidines, analogues of purines, exhibit significant biological activity, including affinity for A1 adenosine receptors. Such compounds, through modifications at the N1 and N5 positions, have shown to enhance receptor activity, suggesting their potential use in therapeutic applications targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).

Pharmaceutical Development

The compound's selectivity as a potent inhibitor of phosphodiesterase 9 (PDE9) positions it as a promising candidate for the treatment of Alzheimer's disease. Its ability to penetrate cells efficiently and inhibit intracellular PDE9 activity underlines its potential for developing novel therapeutics (Wunder et al., 2005).

Structural and Material Science

The study of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines has provided insights into hydrogen bonding patterns in crystalline structures. This knowledge is crucial for designing new materials with tailored properties, including pharmaceuticals, where crystal packing can affect drug solubility and stability (Trilleras et al., 2008).

Antimicrobial Applications

Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one structures have shown promising antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Sanjeeva Reddy et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

4-N-(3-chlorophenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN6/c1-14(2)12-23-21-26-19(25-16-8-6-7-15(22)11-16)18-13-24-28(20(18)27-21)17-9-4-3-5-10-17/h3-11,13-14H,12H2,1-2H3,(H2,23,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPCKRLGQLAXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

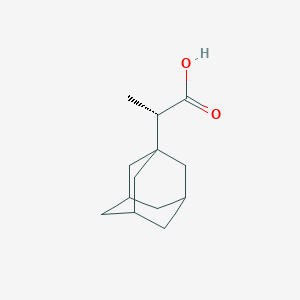

![3-benzyl-N-(2,5-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2537140.png)

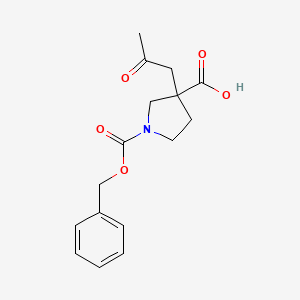

![4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2537142.png)

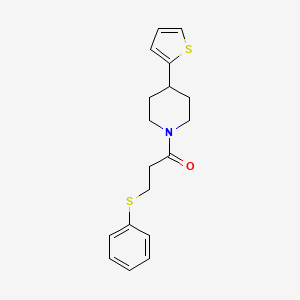

![3-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2537145.png)

![5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B2537148.png)

![N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)

![5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2537153.png)

![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2537154.png)

![4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2537155.png)

![6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2537156.png)

![N-(2-methoxyethyl)-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2537157.png)